1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-
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Overview
Description
Preparation Methods
The synthesis of CP-100829 involves several steps, including the reaction of 6-chloro-3-[(4-chlorothiophen-2-yl)hydroxymethylene]-5-fluoro-2-oxoindoline-1-carboxamide with appropriate reagents under controlled conditions . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
CP-100829 undergoes various chemical reactions, including:
Oxidation: CP-100829 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: CP-100829 can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and reaction temperatures ranging from room temperature to elevated temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CP-100829 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: CP-100829 is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: CP-100829 is used in the development of new materials and compounds with unique properties .
Mechanism of Action
The mechanism of action of CP-100829 involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
CP-100829 can be compared with other similar compounds, such as:
CP-100828: Another bio-active chemical with similar structural features.
CP-100830:
The uniqueness of CP-100829 lies in its specific molecular structure and the distinct biological activities it exhibits .
Properties
CAS No. |
172618-05-2 |
---|---|
Molecular Formula |
C14H7Cl2FN2O3S |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
6-chloro-3-(4-chlorothiophene-2-carbonyl)-5-fluoro-2-hydroxyindole-1-carboxamide |
InChI |
InChI=1S/C14H7Cl2FN2O3S/c15-5-1-10(23-4-5)12(20)11-6-2-8(17)7(16)3-9(6)19(13(11)21)14(18)22/h1-4,21H,(H2,18,22) |
InChI Key |
MMCOPNNRJQFGQM-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1F)Cl)N(C(=C2C(=O)C3=CC(=CS3)Cl)O)C(=O)N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N(C(=C2C(=O)C3=CC(=CS3)Cl)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-100829; CP100829; CP 100829; UNII-X7Y3B8B649. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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